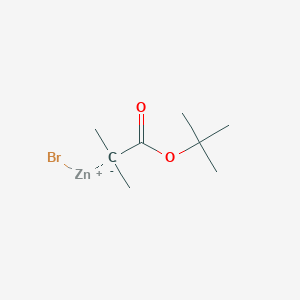
3-(6-Aminopyridin-3-YL)-4-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Aminopyridin-3-YL)-4-fluorobenzonitrile is an organic compound that features a pyridine ring substituted with an amino group at the 6th position and a fluorobenzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Aminopyridin-3-YL)-4-fluorobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic substitution reaction of 5-bromo-2-nitropyridine with piperazine, followed by N-protection and catalytic hydrogenation to yield the desired product . The reaction conditions often include the use of mixed solvents such as alcohol and water, with acid catalysts to facilitate the nucleophilic substitution .
Industrial Production Methods
For industrial-scale production, the process is optimized for high yield and purity. The method involves the use of cheaper raw materials and efficient catalytic systems. For example, the preparation of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester involves nucleophilic substitution in the presence of an acid catalyst, followed by catalytic hydrogenation and refining decoloration .
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Aminopyridin-3-YL)-4-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields nitro derivatives, while substitution of the fluorine atom can yield a variety of substituted benzonitriles.
Applications De Recherche Scientifique
3-(6-Aminopyridin-3-YL)-4-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 3-(6-Aminopyridin-3-YL)-4-fluorobenzonitrile involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include signal transduction mechanisms that are crucial for cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(6-Aminopyridin-3-yl)acrylate: Known for its photoisomerization properties.
3-(6-Aminopyridin-3-yl)benzamide: Used as a selective inhibitor of receptor-interacting protein kinase 2 (RIPK2).
9-(6-Aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one: A potent mTOR inhibitor for cancer treatment.
Uniqueness
3-(6-Aminopyridin-3-YL)-4-fluorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with an amino group and a fluorobenzonitrile moiety makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
3-(6-aminopyridin-3-yl)-4-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3/c13-11-3-1-8(6-14)5-10(11)9-2-4-12(15)16-7-9/h1-5,7H,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFWMNOLTSSMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CN=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6329930.png)
![5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine](/img/structure/B6329933.png)
![5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine](/img/structure/B6329937.png)





![5-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine](/img/structure/B6329986.png)

![[4-(6-Aminopyridin-3-yl)phenyl]methanol](/img/structure/B6330009.png)



